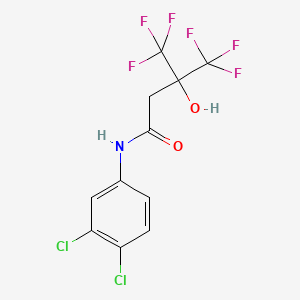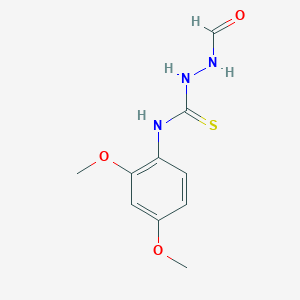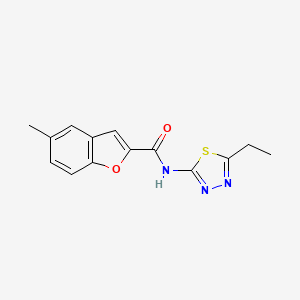![molecular formula C18H21ClN2O B4770697 N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea](/img/structure/B4770697.png)
N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea
Descripción general
Descripción
N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethylphenyl)urea, commonly known as CDU, is a chemical compound that has gained significant attention in scientific research. CDU is a urea derivative that has been synthesized for its potential use as a herbicide and as a tool for studying plant physiology. In
Mecanismo De Acción
CDU exerts its herbicidal activity by inhibiting the activity of urease, an enzyme that catalyzes the hydrolysis of urea. This inhibition leads to the accumulation of toxic levels of urea in the plant, resulting in its death. CDU has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
CDU has been shown to have a variety of biochemical and physiological effects on plants and animals. In plants, CDU inhibits the activity of urea transporters, leading to the accumulation of urea in the plant. This accumulation can lead to changes in the plant's metabolism and growth. In animals, CDU has been shown to have a variety of effects on the liver, including changes in the expression of genes involved in lipid metabolism and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDU has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a well-characterized mechanism of action, making it a useful tool for studying plant physiology and cancer biology. However, CDU has some limitations. It is toxic to both plants and animals, which can limit its use in certain experiments. Additionally, CDU is not water-soluble, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CDU. One area of interest is the development of CDU derivatives with improved herbicidal activity and selectivity. Another area of interest is the investigation of CDU's potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the biochemical and physiological effects of CDU on plants and animals.
Aplicaciones Científicas De Investigación
CDU has been extensively studied for its potential use as a herbicide. It has been shown to selectively inhibit the growth of certain plant species, making it a promising alternative to traditional herbicides. CDU has also been used as a tool for studying plant physiology, particularly the role of urea transporters in plants. Additionally, CDU has been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-(2,5-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-4-16(14-7-9-15(19)10-8-14)20-18(22)21-17-11-12(2)5-6-13(17)3/h5-11,16H,4H2,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODSFYKGXOQXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-nitrobenzamide](/img/structure/B4770647.png)
![ethyl 5-ethyl-2-[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4770657.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4770668.png)
![methyl 3-chloro-6-({[2-(phenoxyacetyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4770673.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4770677.png)
![3-(4-chlorophenyl)-N-(2-{[(2-naphthyloxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4770684.png)

![2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4770704.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B4770705.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4770708.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-methylphenyl)thiourea](/img/structure/B4770712.png)
